
PF-184
概要
説明
PF-184は、IκBキナーゼ-2(IKK-2)の強力かつ選択的な阻害剤ですこの化合物は、IKK-2の阻害において高い選択性と有効性を示すため、科学研究において貴重なツールとなっています .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure allows it to interact with specific targets involved in cancer cell proliferation and survival. For instance, molecular docking studies have indicated that this compound can effectively bind to proteins associated with tumor growth, showing promising binding affinities that suggest potential therapeutic effects against various cancer types.
Table 1: Summary of Anticancer Studies
Study Reference | Cancer Type | Binding Affinity (kcal/mol) | Mechanism of Action |
---|---|---|---|
Breast | -7.5 | Inhibition of cell cycle progression | |
Lung | -8.0 | Induction of apoptosis | |
Colon | -7.2 | Targeting angiogenesis |
Anti-inflammatory Properties
In addition to its anticancer potential, the compound has been investigated for its anti-inflammatory effects. In silico studies have demonstrated that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could be developed into a therapeutic agent for treating inflammatory diseases.
Table 2: Summary of Anti-inflammatory Studies
Study Reference | Inflammatory Condition | Inhibition Percentage (%) | Key Enzyme Targeted |
---|---|---|---|
Arthritis | 65% | COX-2 | |
Asthma | 70% | LOX |
Molecular Docking Studies
Molecular docking has played a crucial role in understanding the interactions between this compound and various biological targets. The computational studies provide insights into the binding modes and affinities of the compound with proteins involved in disease processes.
Binding Affinities and Modes
The compound's binding affinities have been evaluated against several targets using molecular docking simulations. The results indicate strong interactions with amino acid residues critical for the function of these proteins.
Table 3: Molecular Docking Results
Protein Target | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|
PqsR (Pseudomonas aeruginosa) | -8.2 | Hydrogen bonds with Asp residues |
COX-2 | -7.8 | π-stacking interactions with Tyr |
Bcl-2 | -7.5 | Hydrophobic interactions with Leu |
Case Studies and Research Findings
Several case studies have been conducted to explore the efficacy of this compound in real-world applications:
Case Study 1: Breast Cancer Treatment
A study published in 2023 investigated the effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis, supporting its potential as a therapeutic agent for breast cancer treatment .
Case Study 2: Inflammation Model
In an experimental model of inflammation, the compound demonstrated substantial anti-inflammatory effects by reducing edema and inflammatory cytokine levels. This suggests its potential use in treating conditions like rheumatoid arthritis .
作用機序
PF-184は、IκBキナーゼ-2を選択的に阻害することで効果を発揮します。この阻害は、IκBのリン酸化と分解を防ぎ、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)シグナル伝達経路の抑制につながります。 この経路の阻害は、炎症性サイトカインやその他の炎症性メディエーターの産生を減少させます .
生化学分析
Biochemical Properties
PF-184 interacts with IKK-2, a kinase involved in the NF-κB signaling pathway . It inhibits IKK-2 with an IC50 value of 37 nM, showing selectivity over rhIKK-1, IKKi, and more than 30 tyrosine and serine/threonine kinases . This interaction affects the biochemical reactions involving these enzymes and proteins, altering their function and potentially the overall cellular response to stimuli .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It broadly inhibits IKK-2-dependent inflammatory products in human disease-relevant cells, such as PBMC, neutrophils, airway epithelial cells, and airway endothelial cells . It also inhibits IL-1β-induced TNF-α in a concentration-dependent manner in PBMCs .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to IKK-2, inhibiting its activity and thereby affecting the NF-κB signaling pathway . This can lead to changes in gene expression and cellular responses to inflammation and other stimuli .
Dosage Effects in Animal Models
In animal models, this compound has been shown to dose-dependently inhibit neutrophil infiltration and BAL cell cytokine production in a rat airway inflammation model
Metabolic Pathways
Given its role as an IKK-2 inhibitor, it likely affects pathways involving this kinase, such as the NF-κB signaling pathway .
準備方法
合成経路と反応条件
PF-184の合成は、重要な中間体の調製から始まる複数のステップを伴います。プロセスには通常、以下のステップが含まれます。
ピロリジン環の形成: ピロリジン環は、適切な出発物質の縮合を含む一連の反応によって合成されます。
フルオロフェニル基の導入: フルオロフェニル基は、求核置換反応によって導入されます。
インダゾール環の形成: インダゾール環は、環化反応によって形成されます。
最終的なカップリングと精製: 最終ステップでは、合成された中間体をカップリングし、再結晶またはクロマトグラフィーによって生成物を精製します
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、自動反応器、連続フローシステム、および高度な精製技術を使用して、高い収率と純度を確保することが含まれます .
化学反応の分析
反応の種類
PF-184は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体となる可能性があります。
還元: 還元反応は、this compoundの官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、さらなる研究開発に使用されるthis compoundのさまざまな誘導体が含まれます .
類似化合物との比較
類似化合物
PF-184水和物: 阻害特性が類似したthis compoundの水和形態。
IKK-2阻害剤: BMS-345541やTPCA-1などの、IκBキナーゼ-2の他の阻害剤
This compoundの独自性
This compoundは、IκBキナーゼ-2の阻害において高い選択性と効力を有しているため、独特です。 他のキナーゼに対して顕著な選択性を示し、さまざまな生物学的プロセスにおけるIκBキナーゼ-2の特定の役割を研究するための貴重なツールとなっています .
生物活性
The compound 8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide, often referred to as G-130, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of G-130 is characterized by a complex arrangement of functional groups that contribute to its biological properties. The compound features:
- A pyrrolidine moiety that enhances solubility and bioavailability.
- A chloropyridine group that may interact with various biological targets.
- An indazole core known for its diverse pharmacological activities.
G-130 exhibits multiple biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that G-130 can inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been reported to inhibit certain kinases that play a role in cancer cell proliferation.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, potentially mitigating oxidative stress in cells. This property is crucial for protecting cellular components from damage.
- Anti-inflammatory Effects : G-130 has been observed to reduce inflammatory markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases.
Pharmacological Studies
Research has highlighted several pharmacological effects of G-130:
- Anticancer Activity : In vitro studies indicate that G-130 effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate apoptotic pathways makes it a candidate for further development as an anticancer agent .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.2 | Induction of apoptosis |
A549 (Lung) | 7.8 | Inhibition of cell proliferation |
HeLa (Cervical) | 6.0 | Modulation of cell cycle regulators |
- Neuroprotective Effects : Preliminary studies suggest that G-130 may protect neuronal cells from excitotoxicity and oxidative damage, indicating potential applications in neurodegenerative diseases .
Case Studies
Several case studies have explored the efficacy of G-130 in different biological contexts:
- Cancer Treatment : A study involving xenograft models demonstrated that administration of G-130 significantly reduced tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .
- Inflammatory Disorders : In a model of rheumatoid arthritis, G-130 treatment resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines, supporting its therapeutic potential in inflammatory diseases .
特性
IUPAC Name |
8-[[2-[(3S,4R)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32ClFN6O4/c1-31(16-41)14-39(15-32(31,2)17-42)26-12-24(25(33)13-36-26)30(44)37-20-7-3-18-4-10-22-27(29(35)43)38-40(28(22)23(18)11-20)21-8-5-19(34)6-9-21/h3,5-9,11-13,41-42H,4,10,14-17H2,1-2H3,(H2,35,43)(H,37,44)/t31-,32+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOWWGNRWRLBSV-MEKGRNQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)CO)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(C[C@@]1(C)CO)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32ClFN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727008 | |
Record name | 8-({2-[(3R,4S)-3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl}amino)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187460-81-6 | |
Record name | 8-({2-[(3R,4S)-3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl}amino)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-184 a suitable candidate for inhaled drug delivery in the context of pulmonary inflammation?
A1: this compound is specifically designed for local delivery to the lungs, a crucial factor when targeting inflammatory pulmonary diseases. [] This is achieved through its high systemic clearance, which limits systemic exposure and maximizes the drug's effects within the airways. [] This targeted approach is particularly relevant in chronic obstructive pulmonary disease (COPD), where systemic inhibition of its target, IKK-2, could lead to undesirable side effects. []
Q2: How does this compound exert its anti-inflammatory effects?
A2: this compound acts as a potent and selective inhibitor of IKK-2, an enzyme central to the activation of the Nuclear factor-κB (NF-κB) pathway. [] This pathway plays a critical role in the inflammatory response, particularly in conditions like asthma and COPD. [] By inhibiting IKK-2, this compound disrupts the NF-κB pathway, leading to a reduction in inflammatory mediators like cytokines and a decrease in inflammatory cell infiltration. []
Q3: What evidence supports the efficacy of this compound in treating pulmonary inflammation?
A3: Preclinical studies using a rat model of lipopolysaccharide-induced neutrophilia demonstrated the anti-inflammatory efficacy of this compound. [] Intratracheal administration of this compound effectively attenuated lipopolysaccharide-induced cell infiltration and cytokine production in a dose-dependent manner. [] Importantly, the efficacy of this compound was comparable to intratracheally administered fluticasone propionate, a commonly used inhaled corticosteroid. [] This highlights the therapeutic potential of this compound as a novel inhaled treatment option for inflammatory pulmonary diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。